3-(Methoxymethyl)azetidine
Overview
Description
3-(Methoxymethyl)azetidine is an organic compound with the molecular formula C6H12NO and a molecular weight of 114.16 g/mol . It is generally a colorless or light yellow oily liquid . This compound is part of the azetidine family, which is known for its strained four-membered ring structure containing nitrogen.
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-(methoxymethyl)azetidine belongs, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines, in general, are known for their unique reactivity driven by considerable ring strain . This allows them to undergo various chemical reactions under appropriate conditions .
Biochemical Pathways
Azetidines are known to be involved in various chemical reactions due to their unique reactivity .
Preparation Methods
The synthesis of 3-(Methoxymethyl)azetidine can be achieved through various methods. One common approach involves the cyclization of open-chain structures or the reduction of readily available 2-azetidinones . Another method includes the nucleophilic ring opening of aziridines . Additionally, metal-catalyzed synthesis and organocatalysis are also employed to prepare azetidines . Industrial production methods often involve these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
3-(Methoxymethyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include dry chemicals, carbon dioxide, and alcohol-resistant foam . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methoxymethyl)azetidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-(Methoxymethyl)azetidine can be compared with other similar compounds within the azetidine family. Some of these similar compounds include:
Azetidine: The parent compound with a simple four-membered ring structure containing nitrogen.
2-Azetidinone: A derivative with a carbonyl group at the second position.
3-Hydroxy-N-methylazetidine-2-carboxylic acid: A hydroxylated and carboxylated derivative.
The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.
Properties
IUPAC Name |
3-(methoxymethyl)azetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXINNQKJTNES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660895 | |
Record name | 3-(Methoxymethyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942400-33-1 | |
Record name | 3-(Methoxymethyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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